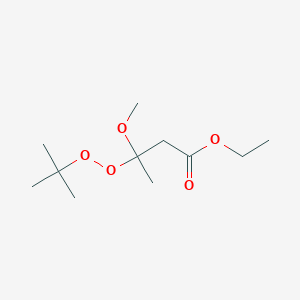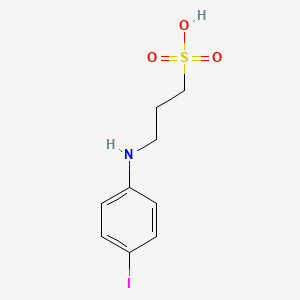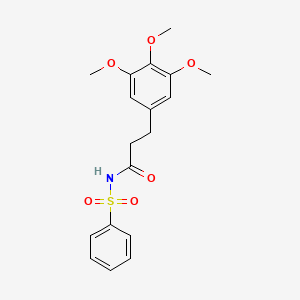
hydrogen carbonate;triethyl(methyl)azanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Hydrogen carbonate;triethyl(methyl)azanium can be synthesized through the reaction of triethylamine with methyl iodide, followed by the addition of carbon dioxide. The reaction typically proceeds as follows:
- Triethylamine reacts with methyl iodide to form triethyl(methyl)azanium iodide.
- The resulting iodide salt is then treated with carbon dioxide to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where triethylamine and methyl iodide are combined under controlled conditions. The reaction mixture is then exposed to carbon dioxide gas to yield the desired product. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.
化学反应分析
Types of Reactions
Hydrogen carbonate;triethyl(methyl)azanium undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydrogen carbonate group can be replaced by other nucleophiles.
Acid-Base Reactions: As a quaternary ammonium salt, it can act as a base and react with acids to form corresponding salts.
Decomposition Reactions: Under certain conditions, the compound can decompose to release carbon dioxide and form triethyl(methyl)azanium hydroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Acid-Base Reactions: Strong acids like hydrochloric acid or sulfuric acid are used to protonate the compound, leading to the formation of corresponding salts.
Decomposition: Elevated temperatures or the presence of strong bases can induce decomposition.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted ammonium salts.
Acid-Base Reactions: The major products are the corresponding ammonium salts and water.
Decomposition: The primary products are carbon dioxide and triethyl(methyl)azanium hydroxide.
科学研究应用
Hydrogen carbonate;triethyl(methyl)azanium has several scientific research applications, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential role in biological systems as a buffer or stabilizing agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of hydrogen carbonate;triethyl(methyl)azanium involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the rate of reaction. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, stabilizing transition states and intermediates in chemical reactions.
相似化合物的比较
Similar Compounds
Tetraethylammonium Hydrogen Carbonate: Similar in structure but with an additional ethyl group.
Tetramethylammonium Hydrogen Carbonate: Contains four methyl groups instead of ethyl and methyl groups.
Trimethylammonium Hydrogen Carbonate: Lacks one ethyl group compared to hydrogen carbonate;triethyl(methyl)azanium.
Uniqueness
This compound is unique due to its specific combination of triethyl and methyl groups, which imparts distinct chemical properties. This combination allows it to act as an effective phase-transfer catalyst and provides versatility in various chemical reactions.
属性
CAS 编号 |
117417-44-4 |
|---|---|
分子式 |
C8H19NO3 |
分子量 |
177.24 g/mol |
IUPAC 名称 |
hydrogen carbonate;triethyl(methyl)azanium |
InChI |
InChI=1S/C7H18N.CH2O3/c1-5-8(4,6-2)7-3;2-1(3)4/h5-7H2,1-4H3;(H2,2,3,4)/q+1;/p-1 |
InChI 键 |
WCDPGJKFAMMXGK-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](C)(CC)CC.C(=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)


![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)


![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one](/img/structure/B14289856.png)

![Benzoic acid;[2-(bromomethyl)phenyl]methanol](/img/structure/B14289860.png)
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)

